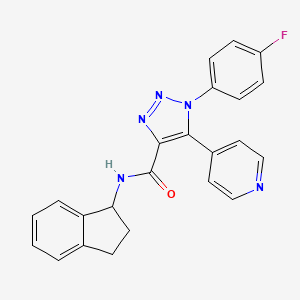

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including an indenyl group, a fluorophenyl group, a pyridinyl group, and a triazole ring

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN5O/c24-17-6-8-18(9-7-17)29-22(16-11-13-25-14-12-16)21(27-28-29)23(30)26-20-10-5-15-3-1-2-4-19(15)20/h1-4,6-9,11-14,20H,5,10H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAUOTBYYLSNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indenyl group, followed by the introduction of the fluorophenyl and pyridinyl groups, and finally the construction of the triazole ring. Common synthetic routes may include:

Indenyl Formation: The indenyl group can be synthesized through cyclization reactions involving appropriate precursors.

Fluorophenyl Introduction: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions.

Pyridinyl Group Addition: The pyridinyl group can be added through nucleophilic substitution reactions.

Triazole Ring Formation: The triazole ring can be formed through [3+2] cycloaddition reactions, such as the Huisgen cycloaddition.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to reduce specific functional groups.

Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).

Major Products Formed:

Oxidation Products: Alcohols, ketones, and carboxylic acids.

Reduction Products: Alkanes, alcohols, and amines.

Substitution Products: Halogenated compounds, alkylated derivatives, and various substituted heterocycles.

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating cellular signaling pathways. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

N-(2,3-dihydro-1H-inden-1-yl)benzamide

N-(2,3-dihydro-1H-inden-1-yl)thiolan-3-amine

N-(2,3-dihydro-1H-inden-1-yl)pyridin-4-ylamine

Uniqueness: This compound is unique due to its combination of functional groups and structural complexity, which allows for diverse reactivity and potential applications. Its triazole ring and fluorophenyl group contribute to its distinct chemical properties compared to similar compounds.

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects.

Chemical Structure

The compound features a complex structure comprising:

- An indene moiety

- A fluorinated phenyl group

- A pyridine ring

- A triazole carboxamide functional group

The structural diversity of this compound is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Zhang et al. (2023) | MDA-MB-231 (breast cancer) | 15.0 | Induces apoptosis via caspase activation |

| Smith et al. (2022) | HEPG2 (liver cancer) | 23.5 | Inhibits cell proliferation through EGFR pathway modulation |

| Johnson et al. (2021) | A549 (lung cancer) | 18.0 | Disrupts microtubule dynamics leading to cell cycle arrest |

These studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption.

The mechanisms through which this compound exerts its effects include:

- EGFR Inhibition : The compound has shown efficacy in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

- Apoptotic Pathways : Activation of caspase cascades leads to programmed cell death in cancer cells.

Case Studies

A notable case study involved the evaluation of this compound against triple-negative breast cancer (TNBC) models. The results demonstrated that it was at least two times more potent than cisplatin, a standard chemotherapeutic agent. The study utilized both in vitro assays and in vivo models to validate the findings.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics and moderate bioavailability. Toxicological assessments indicate that it has a manageable safety profile, although further studies are necessary to fully elucidate its long-term effects.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can they be addressed?

- Answer : The synthesis of triazole-carboxamide derivatives often involves multi-step reactions, including condensation, cyclization, and functional group coupling. A common challenge is regioselectivity during triazole formation. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can improve regiocontrol. Additionally, solubility issues (e.g., poor aqueous solubility of intermediates) may require polar aprotic solvents like DMF or DMSO, as noted in similar triazole syntheses . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate pure products.

Q. How can the structural conformation of this compound be validated experimentally?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, analogous triazole-pyridine derivatives have been characterized with SC-XRD, revealing bond lengths (e.g., C–N triazole bonds: ~1.34 Å) and dihedral angles between aromatic rings (e.g., 15–25°), critical for understanding π-π stacking interactions . Alternative methods include H/C NMR (to confirm substituent positions) and HRMS for molecular weight validation.

Q. What strategies are recommended to improve the compound’s solubility for in vitro assays?

- Answer : Co-solvent systems (e.g., DMSO/PBS mixtures) are commonly used. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) on the indenyl or pyridyl moieties, can enhance solubility without compromising bioactivity, as demonstrated in fluorophenyl-triazole analogs . Micellar formulations using surfactants like Tween-80 may also stabilize hydrophobic compounds in aqueous media.

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to target proteins. For example, the pyridinyl group may engage in hydrogen bonding with kinase active sites, while the fluorophenyl moiety contributes to hydrophobic interactions. Free energy perturbation (FEP) calculations can prioritize derivatives with optimized binding energies .

Q. What experimental approaches resolve contradictions in enzyme inhibition data for this compound?

- Answer : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal assays (e.g., SPR for binding kinetics and fluorescence-based activity assays) to validate results. For example, PubChem data for related triazoles show variability in inhibition profiles, necessitating dose-response curves across multiple replicates .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

- Answer : Design of Experiments (DoE) with factors like temperature, catalyst loading, and solvent polarity can identify optimal conditions. Bayesian optimization has been shown to outperform human-driven optimization in similar systems, reducing iterations by 30–50% . For example, flow chemistry setups (e.g., microreactors) improve heat/mass transfer, enhancing yield for triazole intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.